(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrole ring, a phenylethenesulfonamide moiety, and a hydroxypropyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Hydroxypropylation: The pyrrole ring is then functionalized with a hydroxypropyl group through a nucleophilic substitution reaction.
Phenylethenesulfonamide Formation: The final step involves the formation of the phenylethenesulfonamide moiety through a sulfonamide coupling reaction, where the hydroxypropyl-pyrrole intermediate reacts with a phenylethenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the sulfonamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethenesulfonamide moiety can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the sulfonamide group results in an amine derivative.
Scientific Research Applications
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-2-phenylethenesulfonamide: Lacks the pyrrole ring, making it less versatile in certain applications.
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its reactivity and properties.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-benzenesulfonamide: Contains a benzenesulfonamide moiety instead of a phenylethenesulfonamide, altering its chemical behavior.
Uniqueness
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,10,12-13,16-17,19H,9,11H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMOKLRYXAZGAJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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